LJI308 is a potent and selective small-molecule inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases. [] RSKs play a crucial role in regulating various cellular processes, including cell survival, proliferation, and cell polarity. [] LJI308 exhibits excellent selectivity for RSK family kinases and efficiently inhibits RSK activity both in vitro and in cells. [] LJI308 shows promise in targeting transformed cells, particularly cancer stem cells, while demonstrating minimal impact on non-tumorigenic cells. []
While the analyzed papers do not provide a detailed molecular structure for LJI308, they highlight that LJH685, a closely related analog, binds to the RSK2 N-terminal kinase ATP-binding site. [] Structural analysis of LJH685 reveals an unusual nonplanar conformation contributing to its selectivity for RSK family kinases. [] Given the similarities between LJI308 and LJH685, it is plausible that LJI308 exhibits a comparable binding mode and structural conformation.
LJI308 functions by inhibiting the activity of the RSK family of kinases. [, , , ] This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and survival. Specifically, LJI308 has been shown to:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2